molecular formula C5H3N3O2S2 B14481483 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine CAS No. 64578-84-3

5-Nitrothieno[2,3-c][1,2]thiazol-3-amine

Cat. No.: B14481483
CAS No.: 64578-84-3
M. Wt: 201.2 g/mol
InChI Key: LXCVJUGAWGXMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding thiazole derivatives . Another approach involves the use of copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs large-scale synthesis techniques that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Nitrothieno[2,3-c][1,2]thiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-Nitrothieno[2,3-c][1,2]thiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is unique due to its specific nitro and amino substituents, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

CAS No.

64578-84-3

Molecular Formula

C5H3N3O2S2

Molecular Weight

201.2 g/mol

IUPAC Name

5-nitrothieno[2,3-c][1,2]thiazol-3-amine

InChI

InChI=1S/C5H3N3O2S2/c6-4-2-1-3(8(9)10)11-5(2)7-12-4/h1H,6H2

InChI Key

LXCVJUGAWGXMIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NSC(=C21)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.